molecular formula C19H24N4O4 B13488497 5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

5-[1-(Aminomethyl)pentylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione

Cat. No.: B13488497
M. Wt: 372.4 g/mol
InChI Key: SEFYQQGRZPXSPP-UHFFFAOYSA-N
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Description

5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with a unique structure that includes an isoindole core and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindole core, followed by the introduction of the piperidinyl group and the aminohexyl side chain. Common reagents used in these reactions include various amines, acids, and coupling agents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The purification process may involve techniques such as crystallization, chromatography, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a wide range of substituted compounds with different functional groups .

Scientific Research Applications

5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.

    Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.

Uniqueness

5-[(1-aminohexan-2-yl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoindole core and a piperidinyl group sets it apart from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

5-(1-aminohexan-2-ylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C19H24N4O4/c1-2-3-4-12(10-20)21-11-5-6-13-14(9-11)19(27)23(18(13)26)15-7-8-16(24)22-17(15)25/h5-6,9,12,15,21H,2-4,7-8,10,20H2,1H3,(H,22,24,25)

InChI Key

SEFYQQGRZPXSPP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN)NC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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